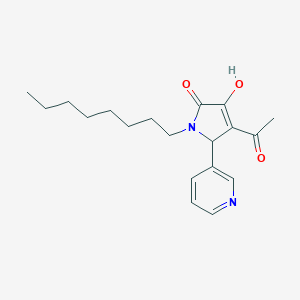
4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as A-381393 and is a selective dopamine D1 receptor antagonist. The purpose of
Mécanisme D'action
The mechanism of action of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the selective inhibition of the dopamine D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes such as motor function, reward, and motivation. By blocking the activity of the dopamine D1 receptor, 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one are diverse. The compound has been shown to modulate the release of dopamine in the brain, which can affect various physiological processes such as motor function, reward, and motivation. Additionally, the compound has been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments are its high selectivity for the dopamine D1 receptor and its ability to block its activity. This property makes it an essential tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. However, the limitations of using this compound in lab experiments are its complex synthesis method and limited availability.
Orientations Futures
The potential future directions for the research of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one are vast. One of the significant areas of research is the study of the dopamine D1 receptor and its role in various physiological and pathological processes. The compound can be used to develop new treatments for addiction, schizophrenia, and Parkinson's disease. Additionally, the compound's anxiolytic and antidepressant-like effects can be further studied to develop new treatments for anxiety and depression.
Conclusion:
In conclusion, 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research. The compound's high selectivity for the dopamine D1 receptor and its ability to block its activity make it an essential tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. The potential applications of this compound in the development of new treatments for addiction, schizophrenia, Parkinson's disease, anxiety, and depression make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of 2-amino-5-methylpyridine with 4-acetyl-3-hydroxy-1-octyl-5-nitro-1,5-dihydro-2H-pyrrol-2-one in the presence of a reducing agent. The resulting product is then purified through various techniques such as column chromatography and recrystallization to obtain 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
The potential applications of 4-acetyl-3-hydroxy-1-octyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research are vast. One of the significant areas of research is the study of the dopamine D1 receptor. The compound has been shown to have a high affinity for the dopamine D1 receptor and can selectively block its activity. This property makes it an essential tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. The compound has also been used in the study of addiction, schizophrenia, and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H26N2O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-1-octyl-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-5-6-7-8-12-21-17(15-10-9-11-20-13-15)16(14(2)22)18(23)19(21)24/h9-11,13,17,23H,3-8,12H2,1-2H3 |
Clé InChI |
KHVGPPWAHBXMSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CN=CC=C2 |
SMILES canonique |
CCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282267.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282268.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282274.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282276.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282281.png)
![5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282282.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282285.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282286.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282287.png)